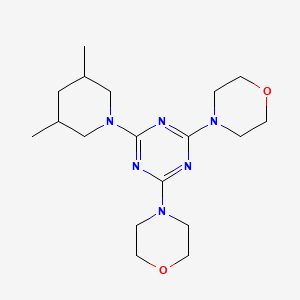

2-(3,5-Dimethylpiperidin-1-yl)-4,6-di(morpholin-4-yl)-1,3,5-triazine

Description

2-(3,5-Dimethylpiperidin-1-yl)-4,6-di(morpholin-4-yl)-1,3,5-triazine is a triazine derivative characterized by a central 1,3,5-triazine ring substituted at position 2 with a 3,5-dimethylpiperidine moiety and at positions 4 and 6 with morpholine groups. This compound is structurally distinct due to the combination of a bicyclic amine (dimethylpiperidine) and two morpholine rings, which confer unique electronic and steric properties.

For instance, morpholine-containing triazines are frequently explored in medicinal chemistry due to their favorable solubility and bioavailability profiles .

Properties

IUPAC Name |

4-[4-(3,5-dimethylpiperidin-1-yl)-6-morpholin-4-yl-1,3,5-triazin-2-yl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N6O2/c1-14-11-15(2)13-24(12-14)18-20-16(22-3-7-25-8-4-22)19-17(21-18)23-5-9-26-10-6-23/h14-15H,3-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOHXLQTXUIYSDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3,5-Dimethylpiperidin-1-yl)-4,6-di(morpholin-4-yl)-1,3,5-triazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : CHNO

- Molecular Weight : 302.37 g/mol

The structure comprises a triazine core substituted with two morpholine groups and a piperidine moiety. This unique arrangement is believed to contribute to its biological activity.

Research indicates that compounds similar to this compound may act as antagonists for various receptors or enzymes. The presence of morpholine and piperidine rings enhances lipophilicity and receptor binding affinity. Studies on related compounds have shown that specific hydrophobic interactions play a critical role in their potency against targets such as TRPV1 (transient receptor potential vanilloid 1) .

Antinociceptive Activity

In a study examining the antinociceptive properties of similar triazine derivatives, compounds exhibited significant analgesic effects in animal models. The mechanism was attributed to TRPV1 antagonism, which is crucial for pain sensation modulation. For instance, one derivative demonstrated an IC value of 6.3 nM against TRPV1 .

Antitumor Activity

Preliminary investigations into the antitumor potential of triazine derivatives have shown promising results. Compounds with a similar scaffold have been reported to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Structure-Activity Relationships (SAR)

The SAR analysis of triazine derivatives reveals that modifications in the substituents significantly affect biological activity. Key findings include:

- Morpholine Substitution : The presence of morpholine groups enhances solubility and receptor binding.

- Piperidine Moiety : Variations in the piperidine structure can lead to improved antagonistic potency against pain receptors.

A comparative table summarizing the biological activity based on structural modifications is provided below:

| Compound Variant | Morpholine Substitution | Piperidine Variation | Biological Activity |

|---|---|---|---|

| Compound A | 2 Morpholines | 3-Methyl | High TRPV1 Antagonism |

| Compound B | 1 Morpholine | 5-Methyl | Moderate TRPV1 Antagonism |

| Compound C | No Morpholine | 3,5-Dimethyl | Low TRPV1 Antagonism |

Case Study 1: Analgesic Efficacy

In a controlled study involving neuropathic pain models in rats, a compound structurally related to this compound showed significant reductions in pain scores compared to controls. The study highlighted that the compound's ability to antagonize TRPV1 was pivotal for its analgesic effects .

Case Study 2: Cancer Cell Lines

Another investigation assessed the cytotoxic effects of related triazine derivatives on various cancer cell lines (e.g., MCF-7 and HeLa). Results indicated that these compounds induced apoptosis and inhibited cell proliferation effectively at nanomolar concentrations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key triazine derivatives with structural or functional similarities to 2-(3,5-dimethylpiperidin-1-yl)-4,6-di(morpholin-4-yl)-1,3,5-triazine:

Substituent Effects on Reactivity and Bioactivity

- Piperidine vs. Morpholine Substitution: Piperidine-containing triazines (e.g., 7c, 7d) exhibit antiproliferative activity, likely due to enhanced lipophilicity compared to morpholine derivatives. However, morpholine groups improve aqueous solubility, as seen in bis(morpholino)triazines . The dimethylpiperidine group in the target compound may balance these properties, offering both solubility and membrane permeability.

Chlorine as a Leaving Group :

2-Chloro-4,6-di(morpholin-4-yl)-1,3,5-triazine (CAS 7597-22-0) serves as a versatile intermediate. The chlorine atom at position 2 facilitates nucleophilic substitution, enabling the introduction of diverse groups (e.g., dimethylpiperidine in the target compound) .- Hydrazone and Thiadiazolium Moieties: Hydrazone derivatives (e.g., 7c, 7d) demonstrate selective antiproliferative effects, while thiadiazolium-triazine hybrids (e.g., 6a–j) show antimicrobial activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.